2-Naphthalenesulfonic acid, 7-hydroxy-
Overview
Description
2-Naphthalenesulfonic acid, 7-hydroxy- is a chemical compound with the molecular formula C<sub>10</sub>H<sub>7</sub>SO<sub>4</sub> . It is also known as 7-Hydroxy-2-naphthalenesulfonic acid . This compound belongs to the class of sulfonic acids and is derived from naphthalene. Its sodium salt form is commonly used in various applications.
Synthesis Analysis
The synthesis of 7-Hydroxy-2-naphthalenesulfonic acid involves the sulfonation of naphthalene. Sulfonation typically occurs by treating naphthalene with concentrated sulfuric acid or oleum (fuming sulfuric acid). The reaction introduces a sulfonic acid group (-SO<sub>3</sub>H) onto the naphthalene ring at the 7-position. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-2-naphthalenesulfonic acid consists of a naphthalene core with a hydroxyl group (-OH) and a sulfonic acid group (-SO<sub>3</sub>H) attached at the 7-position. The sodium salt form replaces the hydrogen of the sulfonic acid group with a sodium ion (Na<sup>+</sup>).
Chemical Reactions Analysis
- Acid-Base Reactions : The sodium salt of 7-Hydroxy-2-naphthalenesulfonic acid can undergo acid-base reactions, where the sulfonic acid group can be deprotonated by strong bases.
- Esterification : The hydroxyl group can react with acyl chlorides or anhydrides to form esters.
- Aryl Sulfonation : The compound can be further sulfonated at other positions on the naphthalene ring.
- Metal Complex Formation : The sodium salt can form complexes with metal ions.
Physical And Chemical Properties Analysis
- Appearance : White to light yellow crystalline powder.
- Solubility : Soluble in water.
- Melting Point : Varies depending on the salt form.
- Stability : Stable under normal conditions.
Safety And Hazards
- Irritant : Avoid skin and eye contact.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Future Directions
Research on 7-Hydroxy-2-naphthalenesulfonic acid should focus on:
- Applications : Explore novel applications in pharmaceuticals, dyes, and chemical processes.
- Biological Activity : Investigate potential biological effects.
- Green Synthesis : Develop environmentally friendly synthetic routes.
Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, consult relevant scientific literature123.
properties
IUPAC Name |
7-hydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEOHWRUBFWKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059053 | |
Record name | 7-Hydroxy-2-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenesulfonic acid, 7-hydroxy- | |
CAS RN |
92-40-0 | |
Record name | 7-Hydroxynaphthalene-2-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxynaphthalene-7-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cassella's acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenesulfonic acid, 7-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Hydroxy-2-naphthalenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-HYDROXY-2-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIZ16K8246 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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